molecular formula C9H11ClOS B1524874 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene CAS No. 1311316-69-4

4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene

Cat. No.: B1524874
CAS No.: 1311316-69-4
M. Wt: 202.7 g/mol
InChI Key: MOJDXRPMPVKFPC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, a methoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene can be achieved through several methods. One common approach involves the chloromethylation of 2-methoxy-1-(methylsulfanyl)benzene using chloromethyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is typically carried out in a solvent like dichloromethane at low temperatures to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and environmentally friendly methods. For example, the chloromethylation can be performed using less toxic reagents such as methylal, trioxymethylene, and thionyl chloride . These methods not only reduce the environmental impact but also lower production costs, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the preparation of polymers and other materials with specific properties.

    Pharmaceuticals: It is investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity to specific targets, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-methoxy-1-(methylthio)benzene
  • 4-(Chloromethyl)-2-methoxy-1-(ethylsulfanyl)benzene
  • 4-(Chloromethyl)-2-methoxy-1-(methylsulfinyl)benzene

Uniqueness

4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both a methoxy and a methylsulfanyl group provides distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

4-(chloromethyl)-2-methoxy-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJDXRPMPVKFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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